molecular formula C16H10FN3O2S B12939619 2-{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}benzoic acid CAS No. 87992-31-2

2-{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}benzoic acid

Cat. No.: B12939619
CAS No.: 87992-31-2
M. Wt: 327.3 g/mol
InChI Key: GNLZQUUYFQBQLP-UHFFFAOYSA-N
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Description

2-((5-(4-Fluorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid is a complex organic compound that features a triazine ring substituted with a fluorophenyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Fluorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid typically involves multiple steps, starting with the formation of the triazine ring. One common method is the cyclization of appropriate precursors under controlled conditions. The introduction of the fluorophenyl group can be achieved through nucleophilic substitution reactions, while the thiol group is introduced via thiolation reactions. The final step involves the coupling of the triazine derivative with benzoic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Fluorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-((5-(4-Fluorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((5-(4-Fluorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets. The triazine ring and fluorophenyl group can bind to enzymes or receptors, modulating their activity. The thiol group may also participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-((5-(4-Chlorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid: Similar structure but with a chlorine atom instead of fluorine.

    2-((5-(4-Methylphenyl)-1,2,4-triazin-3-yl)thio)benzoic acid: Contains a methyl group instead of fluorine.

    2-((5-(4-Nitrophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid: Features a nitro group in place of fluorine.

Uniqueness

The presence of the fluorophenyl group in 2-((5-(4-Fluorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

CAS No.

87992-31-2

Molecular Formula

C16H10FN3O2S

Molecular Weight

327.3 g/mol

IUPAC Name

2-[[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl]benzoic acid

InChI

InChI=1S/C16H10FN3O2S/c17-11-7-5-10(6-8-11)13-9-18-20-16(19-13)23-14-4-2-1-3-12(14)15(21)22/h1-9H,(H,21,22)

InChI Key

GNLZQUUYFQBQLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=NC(=CN=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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